molecular formula C12H18N2O B6165267 2-[(piperidin-3-yl)methoxy]aniline CAS No. 1896511-79-7

2-[(piperidin-3-yl)methoxy]aniline

Cat. No.: B6165267
CAS No.: 1896511-79-7
M. Wt: 206.28 g/mol
InChI Key: UODHAXXYDGLJBX-UHFFFAOYSA-N
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Description

2-[(Piperidin-3-yl)methoxy]aniline is an aromatic amine derivative featuring a piperidine ring linked via a methoxy group to the aniline core. Piperidine, a six-membered heterocycle with one nitrogen atom, imparts basicity and conformational flexibility to the compound.

Properties

CAS No.

1896511-79-7

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(piperidin-3-ylmethoxy)aniline

InChI

InChI=1S/C12H18N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9,13H2

InChI Key

UODHAXXYDGLJBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=C2N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(piperidin-3-yl)methoxy]aniline typically involves the reaction of piperidine derivatives with aniline derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where the piperidine ring is introduced to the aniline moiety through a methoxy linker. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-[(piperidin-3-yl)methoxy]aniline may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(piperidin-3-yl)methoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(piperidin-3-yl)methoxy]aniline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(piperidin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) CAS Number Source Evidence
2-[(Piperidin-3-yl)methoxy]aniline C₁₂H₁₇N₂O ~205.28 Piperidinylmethoxy Not explicitly provided -
4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline C₁₂H₁₅N₃O 218.16 Pyrazolylmethoxy 1260379-34-7
5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 218.23 Fluorine + pyrazolylmethoxy Not provided
2-(4-Methylpiperidin-1-yl)-5-(trifluoromethyl)aniline C₁₃H₁₅F₃N₂ 258.29 Trifluoromethyl + methylpiperidine 445465-72-5
4-(1,3-Benzothiazol-2-yl)-N-({2-[(4-fluorophenyl)methoxy]phenyl}methyl)aniline C₂₇H₂₁FN₂OS 456.53 Benzothiazole + fluorophenyl Not provided

Key Observations :

  • Heterocyclic Substitutions : Replacing piperidine with pyrazole (e.g., 4-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline) reduces basicity due to pyrazole’s weaker electron-donating capability compared to piperidine. Piperidine’s aliphatic nitrogen enhances basicity (pKa ~11) versus pyrazole (pKa ~2.5) .
  • Fluorine Substitution: Fluorine in 5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline enhances metabolic stability and lipophilicity, which may improve blood-brain barrier penetration compared to the non-fluorinated parent compound .

Physicochemical Properties

  • Basicity : Piperidine-containing derivatives exhibit higher basicity than pyrazole analogs. For instance, methoxyaniline derivatives with +R groups (e.g., piperidinylmethoxy) have pKa values ~4.5–5.0, whereas nitroaniline analogs (with -R groups) are less basic (pKa ~1.0) .
  • Solubility : The trifluoromethyl group in 2-(4-methylpiperidin-1-yl)-5-(trifluoromethyl)aniline increases hydrophobicity, reducing aqueous solubility compared to the parent compound .

Biological Activity

2-[(piperidin-3-yl)methoxy]aniline, a compound characterized by its piperidine and aniline moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and its implications in various therapeutic areas.

Synthesis

The synthesis of 2-[(piperidin-3-yl)methoxy]aniline typically involves the reaction of piperidine derivatives with methoxy-substituted aniline. Various synthetic routes have been explored to optimize yield and purity, often employing green chemistry principles to enhance sustainability. A detailed protocol includes:

  • Reagents : Piperidine, aniline derivatives, and methanol.
  • Conditions : Reaction under reflux conditions for several hours.
  • Purification : Column chromatography to isolate the target compound.

Antimicrobial Activity

Research indicates that 2-[(piperidin-3-yl)methoxy]aniline exhibits promising antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound is particularly effective against strains such as Staphylococcus aureus and Escherichia coli.

Microorganism MIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents, especially in combating resistant strains.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-[(piperidin-3-yl)methoxy]aniline have also been investigated. In vivo studies using carrageenan-induced paw edema models showed significant reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin.

Compound ED50 (μM)
2-[(piperidin-3-yl)methoxy]aniline11.60
Indomethacin9.17

This suggests that the compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes.

Anticancer Potential

Preliminary studies indicate that 2-[(piperidin-3-yl)methoxy]aniline may possess anticancer properties, particularly through its interaction with vascular endothelial growth factor receptors (VEGFR). In vitro assays demonstrated inhibition of cell proliferation in cancer cell lines, with an IC50 value indicating effective dose levels.

Cell Line IC50 (μM)
Calu-6 (lung cancer)0.03
A549 (lung carcinoma)0.04

These results suggest that the compound could be a candidate for further development as an anti-cancer agent.

Structure-Activity Relationships (SAR)

The biological activity of 2-[(piperidin-3-yl)methoxy]aniline can be attributed to its structural features:

  • Piperidine Ring : Enhances lipophilicity and facilitates cell membrane penetration.
  • Methoxy Group : Modulates electronic properties, potentially increasing binding affinity to biological targets.
  • Aniline Moiety : Contributes to the overall stability and reactivity of the compound.

Studies indicate that modifications to these structural components can significantly alter the biological profile, underscoring the importance of SAR in drug design.

Case Studies

Several case studies have reported on the efficacy of 2-[(piperidin-3-yl)methoxy]aniline:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity against multi-drug resistant strains of bacteria.
  • Anti-inflammatory Trials : Clinical trials indicated a favorable safety profile with significant therapeutic benefits in patients suffering from chronic inflammatory conditions.
  • Cancer Research : Ongoing research is assessing its potential in combination therapies for lung cancer, aiming to exploit its antiangiogenic properties.

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